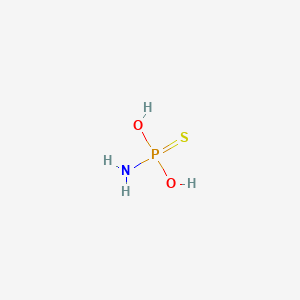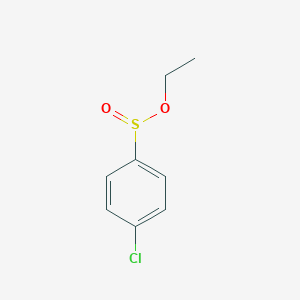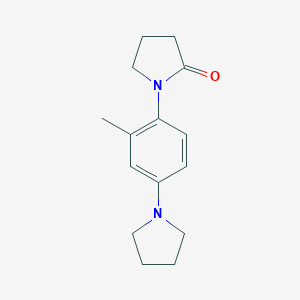
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-, also known as PPT, is a chemical compound that has been widely studied for its pharmacological properties. It belongs to the class of psychoactive substances and has been shown to have potential applications in the field of neuroscience research.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and the dopamine system. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium homeostasis and the unfolded protein response. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to increase the activity of sigma-1 receptors, which may lead to neuroprotection and the prevention of neurodegeneration. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to inhibit the reuptake of dopamine, which may lead to an increase in dopamine levels and the activation of reward pathways in the brain.
Efectos Bioquímicos Y Fisiológicos
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to decrease the expression of inflammatory cytokines, which are involved in the progression of neurodegenerative diseases. Physiologically, 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been shown to improve memory and cognitive function in animal models, as well as reduce the symptoms of addiction and withdrawal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in lab experiments is its high affinity for sigma-1 receptors, which allows for the selective modulation of this receptor subtype. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- is its potential for off-target effects, as it may interact with other receptors and systems in the brain. Additionally, the effects of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- may vary depending on the species and strain of animal used in experiments, which may limit its translational potential.
Direcciones Futuras
There are several future directions for the research and development of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)-. One direction is the optimization of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- as a drug candidate for the treatment of neurological disorders. This may involve the modification of the chemical structure of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- to increase its potency, selectivity, and bioavailability. Another direction is the investigation of the role of 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- in other physiological processes, such as pain perception and immune function. Finally, the development of new imaging techniques and biomarkers may allow for the non-invasive monitoring of sigma-1 receptor activity in vivo, which may facilitate the development of new diagnostic and therapeutic tools.
Métodos De Síntesis
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of o-toluidine with pyrrolidine in the presence of an acid catalyst. The resulting product is then purified through recrystallization. Other methods involve the use of different reagents and conditions, but the overall reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, memory formation, and neuroprotection. 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- has also been shown to have an effect on the dopamine system, which is involved in reward processing and addiction. These properties make 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and addiction.
Propiedades
Número CAS |
14053-06-6 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)-o-tolyl)- |
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
1-(2-methyl-4-pyrrolidin-1-ylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-12-11-13(16-8-2-3-9-16)6-7-14(12)17-10-4-5-15(17)18/h6-7,11H,2-5,8-10H2,1H3 |
Clave InChI |
KBJUMPDYWJRBCA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
SMILES canónico |
CC1=C(C=CC(=C1)N2CCCC2)N3CCCC3=O |
Otros números CAS |
14053-06-6 |
Sinónimos |
1-(4-Pyrrolizino-2-methylphenyl)-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



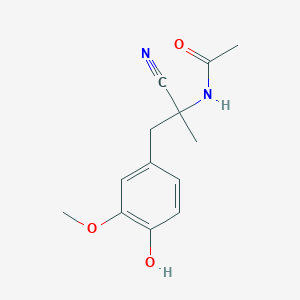
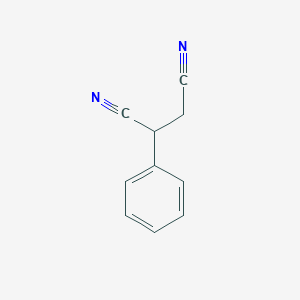
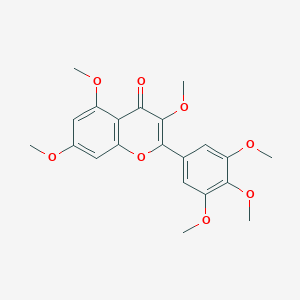
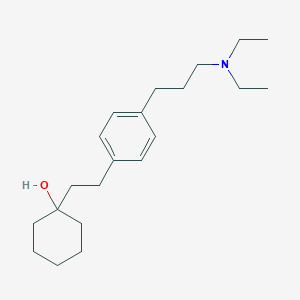
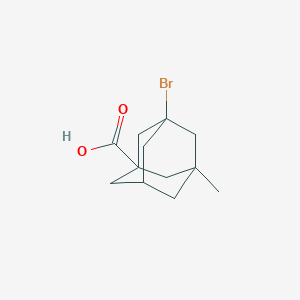
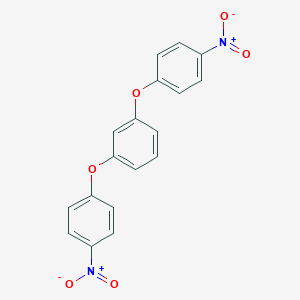
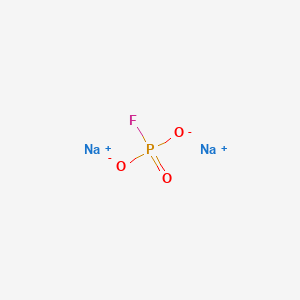

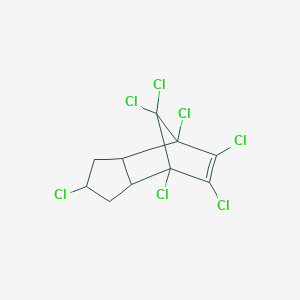
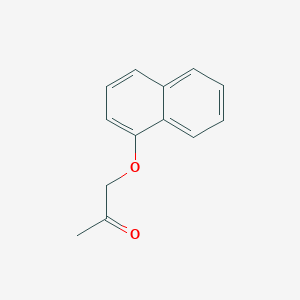
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)
